molecular formula C15H14O3 B2378877 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 856810-01-0

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B2378877
CAS No.: 856810-01-0
M. Wt: 242.274
InChI Key: FBLXBLMCMACDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoic acid backbone

Biochemical Analysis

Biochemical Properties

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also decreases blood pressure in vivo via vessel relaxation, possibly through the release of nitric oxide by the endothelial layer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Another method involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of an aldehyde with a zinc reagent to form a β-hydroxy ester. The second step involves the hydrolysis of the ester to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)propionic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid backbone.

    3-(4-Hydroxyphenyl)propionic acid: This compound has the hydroxy group in the para position instead of the meta position.

Uniqueness

3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to the presence of both a hydroxyphenyl group and a phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLXBLMCMACDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.